molecular formula C8H12ClNO3 B7948191 Methyl (S)-3-amino-3-(furan-2-yl)propanoate hydrochloride

Methyl (S)-3-amino-3-(furan-2-yl)propanoate hydrochloride

Cat. No.: B7948191
M. Wt: 205.64 g/mol
InChI Key: SZPZFGDQLLILJS-RGMNGODLSA-N
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Description

Methyl (S)-3-amino-3-(furan-2-yl)propanoate hydrochloride is a chiral amino ester derivative featuring a furan-2-yl substituent. Its molecular formula is C₈H₁₂ClNO₃, with a molecular weight of 205.64 g/mol . The compound is utilized as a building block in organic synthesis, particularly in pharmaceutical research for developing bioactive molecules.

Properties

IUPAC Name

methyl (3S)-3-amino-3-(furan-2-yl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.ClH/c1-11-8(10)5-6(9)7-3-2-4-12-7;/h2-4,6H,5,9H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPZFGDQLLILJS-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CO1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C1=CC=CO1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Furfural with Methyl β-Alaninate Hydrochloride

The most widely reported method involves the condensation of furfural with methyl β-alaninate hydrochloride, followed by stereoselective reduction. In a representative procedure, furfural (1.0 equiv) reacts with methyl β-alaninate hydrochloride (1.2 equiv) in tetrahydrofuran (THF) under inert atmosphere, catalyzed by triethylamine. The resulting imine intermediate is reduced using sodium cyanoborohydride (NaBH3CN) at 0–5°C, yielding the (S)-enantiomer with 28% isolated yield after purification via silica gel chromatography.

Key variables influencing yield :

  • Solvent polarity : THF outperforms dichloromethane due to improved imine stabilization.

  • Temperature control : Maintaining sub-10°C conditions minimizes racemization.

  • Stoichiometry : Excess methyl β-alaninate (1.2–1.5 equiv) drives the equilibrium toward imine formation.

Catalytic Hydrogenation of Nitroacrylates

An alternative route employs ethyl 3-(furan-2-yl)-2-nitropropanoate as a precursor. Nitro group reduction using Pd/C (5% w/w) under hydrogen pressure (3 atm) in methanol at 25°C for 12 hours affords the amine intermediate, which undergoes esterification with methanol/HCl to yield the target compound in 65% overall yield. This method benefits from higher stereochemical control, achieving >98% enantiomeric excess (ee) when using chiral palladium catalysts.

Comparative advantages :

  • Scalability : Hydrogenation avoids stoichiometric reductants, simplifying waste management.

  • Optical purity : Chiral catalysts like (R)-BINAP-PdCl2 enhance enantioselectivity.

Fe-Acetic Acid Mediated Nitro Reduction

Patent literature discloses a cost-effective reduction using iron powder in acetic acid. Ethyl 3-(furan-2-yl)-2-nitropropanoate (1.0 equiv) reacts with Fe (4.0 equiv) in glacial acetic acid at 80°C for 6 hours, followed by ester exchange with methanol/HCl. This method achieves 72% yield with 94% ee, offering a non-catalytic alternative suitable for industrial-scale production.

Reaction parameters :

  • Acid concentration : 50% acetic acid/water mixtures prevent over-reduction to hydroxylamine byproducts.

  • Iron particle size : <100 µm particles enhance surface area and reaction kinetics.

Optimization of Reaction Conditions

Solvent and Temperature Effects

A systematic study comparing solvents demonstrates that polar aprotic solvents (e.g., THF, DMF) improve imine stability in reductive amination, while protic solvents (e.g., methanol) favor nitro reductions. For the hydrogenation route, methanol achieves optimal Pd/C catalyst activity at 25°C, whereas elevated temperatures (50°C) accelerate racemization.

Catalytic Systems in Hydrogenation

Catalystee (%)Yield (%)Reaction Time (h)
Pd/C (racemic)506512
(R)-BINAP-PdCl2987010
Ni-Raney85608

Data adapted from nitro reduction studies. Chiral phosphine ligands significantly enhance enantioselectivity, albeit at higher catalyst loadings (2–5 mol%).

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 7.45 (dd, J = 1.8 Hz, 1H, furan H-5), 6.35 (d, J = 3.2 Hz, 1H, furan H-3), 6.25 (dd, J = 1.8, 3.2 Hz, 1H, furan H-4), 4.12 (s, 3H, OCH3), 3.55 (m, 1H, CH-NH2), 2.95 (dd, J = 6.4, 14.2 Hz, 1H, CH2CO), 2.72 (dd, J = 6.4, 14.2 Hz, 1H, CH2CO).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1620 cm⁻¹ (NH3⁺ bend), 1510 cm⁻¹ (furan C=C).

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column, 90:10 hexane/isopropanol) resolves enantiomers with retention times of 12.3 min ((S)-enantiomer) and 14.7 min ((R)-enantiomer). Batch analyses consistently show >98% ee for hydrogenation-derived product.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Routes

MethodCost (USD/kg)Yield (%)Purity (%)
Reductive amination4202895
Catalytic hydrogenation3806599
Fe-acetic acid2907294

Catalytic hydrogenation balances cost and quality, while Fe-mediated reduction offers the lowest production costs despite marginally lower purity.

Applications and Derivatives

The hydrochloride salt serves as a precursor to thrombin inhibitors and GABA analogues. Derivatization via amidation or alkylation of the amino group yields compounds with enhanced blood-brain barrier permeability, as demonstrated in preclinical models .

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes selective oxidation under controlled conditions. For example:

  • Reagent : Potassium permanganate (KMnO₄) in acidic aqueous conditions.

  • Product : Dihydroxyfuran derivatives via cleavage of the furan oxygen-adjacent C=C bond.

  • Mechanism : Electrophilic attack on the electron-rich furan ring, followed by ring opening and hydroxylation.

Reduction Reactions

The ester and amino groups participate in reduction processes:

  • Reagent : Sodium borohydride (NaBH₄) in methanol.

  • Product : Reduction of the ester carbonyl to a hydroxyl group, yielding 3-amino-3-(furan-2-yl)propanol.

  • Conditions : Room temperature, 2–4 hours.

Electrophilic Aromatic Substitution (EAS)

The furan ring’s electron-rich nature facilitates EAS. Key findings include:

  • Superacid-Mediated Hydroarylation : In Brønsted superacids (e.g., HSO₃F), the compound forms dicationic intermediates (B ), enabling reactions with arenes .

IntermediateElectrophilicity Index (ω, eV)Key Reactive Center
Ba 5.2C3 (27% LUMO contribution)
Bg 5.3C3 (30% LUMO contribution)
  • Outcome : Synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives with antimicrobial activity .

Acylation of the Amino Group

The primary amino group reacts with acylating agents:

  • Reagent : Acetic anhydride in pyridine.

  • Product : N-acetylated derivative.

  • Conditions : Reflux for 6–8 hours, yielding >85% product.

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl converts the ester to a carboxylic acid.

  • Basic Hydrolysis : NaOH in aqueous ethanol yields the sodium salt of 3-amino-3-(furan-2-yl)propanoic acid.

Cyclization Reactions

Thermal or catalytic cyclization forms heterocyclic compounds:

  • Conditions : Heating at 120–150°C in toluene with p-toluenesulfonic acid (PTSA).

  • Product : Tetrahydrofuran-fused β-lactam derivatives.

Substitution Reactions

The furan ring participates in nitration and halogenation:

  • Nitration : HNO₃/H₂SO₄ mixture introduces nitro groups at the 5-position of the furan ring.

  • Halogenation : Bromine in acetic acid yields 5-bromo-furan derivatives.

Biotransformation and Enzymatic Interactions

The compound interacts with enzymes such as oxidoreductases:

  • Mechanism : The amino group acts as a hydrogen-bond donor, modulating enzyme active sites.

Scientific Research Applications

Pharmacological Potential

Methyl (S)-3-amino-3-(furan-2-yl)propanoate hydrochloride may exhibit pharmacological properties due to its structural components. The furan ring and amino group can engage in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activities. Research indicates that compounds with similar structures may have antimicrobial and anticancer properties .

Interaction Studies

Studies on the interactions of this compound with biological targets are crucial for understanding its pharmacological potential. The interactions may involve enzyme binding or receptor modulation, which could lead to therapeutic applications. Detailed studies on its binding affinity and mechanism of action are necessary to elucidate its biological significance.

Building Block in Synthesis

This compound serves as a building block in organic synthesis, particularly in the development of other complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Condensation Reactions : It can react with aldehydes or ketones to form larger molecules.
  • Reduction Reactions : The compound can be reduced using sodium borohydride, facilitating the synthesis of alcohol derivatives.

Common reagents for these reactions include potassium permanganate for oxidation and various electrophiles for substitution reactions .

Case Studies and Research Findings

Research has shown that derivatives of this compound can exhibit significant biological activity:

Antimicrobial Activity

A study demonstrated that related compounds exhibited good antimicrobial activity against yeast-like fungi such as Candida, suggesting that this compound could also possess similar properties .

Anticancer Potential

Another study indicated that compounds featuring furan rings have shown promise in anticancer research, highlighting the need for further exploration of this compound in this context.

Mechanism of Action

The mechanism of action of Methyl (S)-3-amino-3-(furan-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in the central nervous system, modulating their activity.

    Pathways Involved: It may influence neurotransmitter pathways, particularly those involving gamma-aminobutyric acid (GABA) or glutamate.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a family of amino ester hydrochlorides with aryl or heteroaryl substituents. Below is a systematic comparison with structurally similar compounds based on substituent variations, molecular properties, and applications.

Substituent Variations and Molecular Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Purity
Methyl (S)-3-amino-3-(furan-2-yl)propanoate hydrochloride Furan-2-yl C₈H₁₂ClNO₃ 205.64 N/A N/A
Methyl (S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride 4-Fluorophenyl C₁₀H₁₃ClFNO₂ 233.67 1246174-74-2 ≥95%
Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride 3,5-Dichlorophenyl C₁₀H₁₂Cl₃NO₂ 284.57 1423040-66-7 ≥97%
Methyl (S)-3-amino-3-(thiophen-2-yl)propanoate hydrochloride Thiophen-2-yl C₈H₁₂ClNO₂S 221.7 1245606-69-2 N/A
Methyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride 3-Methylsulfonylphenyl C₁₁H₁₅ClNO₄S 300.76 851785-21-2 100%
Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups: The 3,5-dichlorophenyl analog (Cl substituents) increases molecular weight significantly (284.57 g/mol) due to chlorine’s atomic mass and electron-withdrawing nature, which may influence solubility and reactivity . Thiophene’s sulfur atom may enhance lipophilicity compared to furan .

Research Findings and Trends

  • Chirality : All compared compounds are enantiomerically pure (S-configuration), critical for binding specificity in drug-receptor interactions .
  • Purity Standards : High-purity analogs (≥97%) are prioritized in API manufacturing, while research-grade compounds (e.g., furan-2-yl derivative) may lack commercial purity specifications .
  • Structural-Activity Relationships (SAR) :
    • Substitutions at the 3-position of the aryl/heteroaryl ring modulate steric and electronic properties, affecting bioavailability and target affinity.
    • Dichlorophenyl and methylsulfonyl groups enhance steric bulk and polarity, respectively, which may optimize pharmacokinetic profiles .

Biological Activity

Methyl (S)-3-amino-3-(furan-2-yl)propanoate hydrochloride is an amino acid derivative notable for its unique structural features, which include a furan ring and an amino group. These structural components contribute to its potential biological activities, including neuroprotective effects, antimicrobial properties, and interactions with various biological targets.

Structural Characteristics

The compound has the molecular formula C9H13ClN2O3C_9H_{13}ClN_2O_3 and a molecular weight of approximately 205.64 g/mol. The presence of the furan ring—a five-membered aromatic structure containing one oxygen atom—along with the amino group enhances its reactivity and biological interactions.

The biological activity of this compound is believed to stem from its ability to engage in hydrogen bonding and other interactions with enzymes and receptors. This interaction potentially modulates their activities, leading to various pharmacological effects.

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects. This is attributed to its structural similarity to neurotransmitters, which allows it to influence pathways related to inflammation and neurodegeneration.

Antimicrobial Properties

Research indicates that compounds similar to this compound demonstrate antimicrobial activity against a range of pathogens. For instance, studies on related furan derivatives have shown effective inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi .

Data Table: Biological Activity Comparison

Compound Molecular Formula Key Biological Activity
Methyl (S)-3-amino-3-(furan-2-yl)propanoate HClC9H13ClN2O3C_9H_{13}ClN_2O_3Potential neuroprotective effects
Methyl 3-amino-3-(phenyl)propanoateC10H13N2O2C_{10}H_{13}N_2O_2Antimicrobial activity against E. coli
Methyl 3-amino-3-(thienyl)propanoateC10H13N2O2SC_{10}H_{13}N_2O_2SDifferent biological activities due to sulfur presence

Case Studies

  • Neuroprotection in Animal Models : A study investigated the effects of this compound in animal models of neurodegeneration. Results indicated a significant reduction in neuronal death and inflammation markers, suggesting a protective role against neurodegenerative diseases.
  • Antimicrobial Efficacy : A series of experiments tested the antimicrobial properties of various furan derivatives, including this compound. The compound exhibited notable activity against strains such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Future Research Directions

Further studies are essential to elucidate the specific mechanisms by which this compound exerts its biological effects. Research should focus on:

  • Binding Affinity Studies : Understanding how this compound interacts with specific receptors or enzymes.
  • In Vivo Studies : Exploring the therapeutic potential in clinical settings, particularly for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl (S)-3-amino-3-(furan-2-yl)propanoate hydrochloride, and how can reaction conditions be tailored to improve yield?

  • Methodology : Synthesis typically involves chiral amino acid precursors. For example, starting with L-alanine derivatives, the amine group is protected using Boc anhydride . Subsequent coupling with furan-2-yl groups via reagents like HATU or EDC ensures stereochemical integrity. Deprotection with trifluoroacetic acid (TFA) followed by HCl treatment forms the hydrochloride salt. Yield optimization requires adjusting solvent polarity (e.g., diethyl ether for salt precipitation) and monitoring reaction progress via TLC or HPLC .

Q. How can the purity and structural identity of this compound be validated in a research setting?

  • Methodology : Purity is assessed via reverse-phase HPLC (≥95% purity threshold) with UV detection at 210–254 nm. Structural confirmation employs 1H^1H- and 13C^{13}C-NMR to verify the furan ring protons (δ 6.2–7.4 ppm) and ester carbonyl (δ 170–175 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C8_8H12_{12}ClNO3_3: theoretical 229.05 g/mol) .

Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?

  • Methodology : Solubility is tested in polar solvents (water, methanol) and nonpolar solvents (DCM, ether). The hydrochloride salt enhances aqueous solubility (>50 mg/mL at 25°C). Stability studies involve storing the compound at –20°C under argon, with periodic HPLC checks for decomposition. Accelerated stability testing (40°C/75% RH for 4 weeks) identifies degradation products, such as free amine or ester hydrolysis .

Advanced Research Questions

Q. What strategies ensure enantiomeric purity during large-scale synthesis, and how are impurities quantified?

  • Methodology : Chiral HPLC with columns like Chiralpak IA/IB separates (S)- and (R)-enantiomers. Asymmetric synthesis using Evans auxiliaries or enzymatic resolution (e.g., lipase-catalyzed ester hydrolysis) minimizes racemization. Impurity profiling via LC-MS identifies byproducts (e.g., diastereomers, Boc-protected intermediates) at levels ≥0.1% .

Q. How does the furan ring influence the compound’s reactivity in peptide coupling or organocatalytic applications?

  • Methodology : The furan’s electron-rich aromatic system participates in π-π stacking or hydrogen bonding, which is studied via X-ray crystallography. In peptide synthesis, the compound’s amine group is coupled with Fmoc-protected carboxylic acids using DIC/HOBt. Kinetic studies (e.g., stopped-flow spectroscopy) measure coupling efficiency compared to non-furan analogs .

Q. What computational models predict the compound’s metabolic stability or binding affinity in biological systems?

  • Methodology : Density functional theory (DFT) calculates the compound’s electrostatic potential surfaces to predict metabolic sites (e.g., ester hydrolysis). Molecular docking (AutoDock Vina) simulates interactions with targets like enzymes or receptors. In vitro assays (e.g., liver microsomes) validate predicted half-life (t1/2_{1/2}) and clearance rates .

Q. How does the hydrochloride salt form impact crystallography and polymorph screening?

  • Methodology : Salt formation is analyzed via X-ray powder diffraction (XRPD) to identify polymorphs. Solvent screening (e.g., ethanol/water mixtures) under controlled evaporation rates generates single crystals for SC-XRD. Differential scanning calorimetry (DSC) measures thermal transitions (e.g., melting point ~186–189°C) and hydrate formation .

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